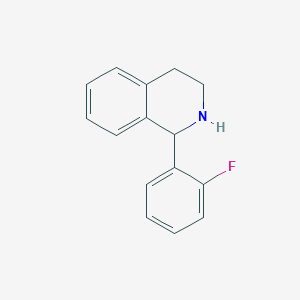

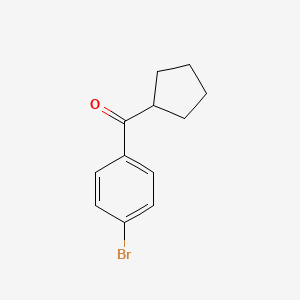

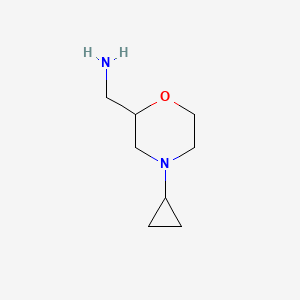

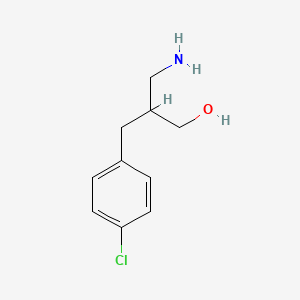

(1-Cyclopentylpyrrolidin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1-Cyclopentylpyrrolidin-3-yl)methanol is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that might be expected from this compound. For instance, the synthesis and characterization of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, as described in the first paper, involves a piperidine ring, which is a close relative to the pyrrolidine ring found in this compound . The second paper discusses the synthesis and derivatization of bis(pentamethylcyclopentadienyl)methanol, which includes a cyclopentadienyl group, similar to the cyclopentyl group in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the condensation reaction and the use of reagents such as LiAlH4 for reduction, as well as solvents like methylene dichloride and hexane/pyridine mixtures . These methods suggest that the synthesis of this compound could potentially involve similar reductive processes or condensation reactions with appropriate precursors and catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques and X-ray crystallography . For example, the piperidine ring in the compound from the first paper adopts a chair conformation, which is a common and stable conformation for six-membered rings . This information can be useful when predicting the conformational preferences of the pyrrolidine ring in this compound.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of alcohols, such as deprotonation with alkyllithium compounds to form alcoholates, which can then be further reacted with reagents like phosgen and tosyl chloride to yield derivatives like chloroformates and tosylates . These reactions indicate that this compound could also undergo similar transformations, leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical properties such as solubility and crystallization behavior can be inferred from the related compounds. For instance, the separation of bis(pentamethylcyclopentadienyl)methanol from its Diels-Alder product by crystallization at low temperatures suggests that careful control of temperature and solvent choice is important for the isolation and purification of such compounds . The tendency for intramolecular cycloaddition reactions, as seen with bis(pentamethylcyclopentadienyl)methanol, could also be a consideration for the stability and storage of this compound .

Aplicaciones Científicas De Investigación

Catalyst for Organic Synthesis

A significant application of related compounds to “(1-Cyclopentylpyrrolidin-3-yl)methanol” is in catalysis, where these compounds serve as ligands or active sites in catalytic processes. For instance, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been prepared to catalyze Huisgen 1,3-dipolar cycloadditions, showcasing its utility in organic synthesis by facilitating reactions under mild conditions with low catalyst loadings and compatibility with free amino groups (Ozcubukcu et al., 2009).

Biomembrane Studies

In biomembrane studies, the behavior of methanol as a solubilizing agent has been explored to understand its impact on lipid dynamics. This research is crucial for studying transmembrane proteins/peptides in biological and synthetic membranes. Methanol influences lipid dynamics, demonstrating its role in biomembrane research and emphasizing the importance of considering solvent effects in biological studies (Nguyen et al., 2019).

Environmental Monitoring and Food Safety

For environmental monitoring and food safety, unique sensor technologies have been developed to detect methanol with high sensitivity and selectivity. Yttrium Oxide based sensors, for example, offer a promising approach for the ultrasensitive detection of methanol, which is critical for monitoring air quality and ensuring the safety of consumable goods like liquor, by detecting methanol in mixtures of ethanol and water with high selectivity (Zheng et al., 2019).

Organic Synthesis and Medicinal Chemistry

In organic synthesis and medicinal chemistry, compounds structurally related to “this compound” have been utilized in the synthesis of various organic molecules and intermediates. These syntheses often involve catalytic methods, showcasing the versatility of such compounds in facilitating reactions that are crucial for the development of pharmaceuticals and other organic compounds. For instance, iridium-catalyzed direct C–C coupling of methanol and allenes represents a groundbreaking approach to utilizing methanol as a one-carbon building block in organic synthesis, highlighting the potential of using renewable feedstocks in the chemical synthesis of value-added products (Moran et al., 2011).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

(1-cyclopentylpyrrolidin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-5-6-11(7-9)10-3-1-2-4-10/h9-10,12H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFRWUWFQYXXNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640638 |

Source

|

| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017429-88-7 |

Source

|

| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.